N'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE

Chemical probe development Linker pharmacophore Hydrogen-bond donor/acceptor topology

This benzothiazole-piperidine sulfonamide incorporates a hydrazide (–C(=O)NHNH–) linker instead of the common amide, providing an additional hydrogen-bond donor and extended linker length that can engage catalytic or substrate-recognition residues inaccessible to amide congeners. For SAR teams, this compound serves as a direct comparator to the amide-linked analog (CAS 5967-53-3), enabling quantification of linker-dependent shifts in target affinity, selectivity, and physicochemical properties. The 4-methoxy substitution pattern, validated in low-nanomolar FAAH inhibitor series, offers a defined starting point for scaffold expansion. Researchers targeting serine hydrolases or exploring antimicrobial DNA gyrase B/topoisomerase IV inhibition should procure this specific hydrazide variant—not a generic in-class analog—to ensure assay reproducibility and meaningful SAR interpretation.

Molecular Formula C20H22N4O4S2
Molecular Weight 446.5 g/mol
CAS No. 851978-27-3
Cat. No. B3288377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZOHYDRAZIDE
CAS851978-27-3
Molecular FormulaC20H22N4O4S2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C20H22N4O4S2/c1-28-16-6-5-7-17-18(16)21-20(29-17)23-22-19(25)14-8-10-15(11-9-14)30(26,27)24-12-3-2-4-13-24/h5-11H,2-4,12-13H2,1H3,(H,21,23)(H,22,25)
InChIKeyAWIMAYWNNLJFFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide (CAS 851978-27-3): Baseline Characterization and Class Context


N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide is a fully synthetic, small-molecule benzothiazole derivative that integrates three pharmacophoric modules — a 4-methoxy-substituted benzothiazole, a central benzohydrazide linker, and a terminal piperidine-1-sulfonyl group. It belongs to the broader family of benzothiazole-based sulfonamide/hydrazide hybrids, a scaffold class recognized for its versatility in medicinal chemistry and chemical biology [1]. The compound has a molecular formula of C20H22N4O4S2 and a molecular weight of approximately 446.5 g/mol . While the benzothiazole core and the piperidine sulfonamide moiety each appear in numerous biologically active analogs, the specific combination afforded by the hydrazide (–C(=O)NHNH–) linkage differentiates this compound from the more common amide-linked congeners, potentially altering hydrogen-bonding capacity, conformational flexibility, and target recognition profiles [2].

Why N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide Cannot Be Replaced by a Generic In-Class Analog


Benzothiazole derivatives bearing sulfonamide substituents are not functionally interchangeable: even conservative structural modifications — such as replacing the central hydrazide linker with an amide, altering the benzothiazole substitution pattern, or changing the piperidine sulfonamide regiochemistry — can produce order-of-magnitude shifts in target affinity and selectivity [1]. In a well-characterized benzothiazole SAR series targeting fatty acid amide hydrolase, the sulfonyl group, the piperidine ring, and the benzothiazole core were each identified as indispensable pharmacophoric elements, with the lead analog 16j achieving an IC50 of approximately 2 nM whereas closely related amide-linked congeners displayed substantially weaker inhibition [2]. Furthermore, screening data deposited in BindingDB demonstrate that structurally similar benzothiazole hydrazides can exhibit divergent activity profiles across unrelated target families; for example, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide shows weak affinity for perilipin-1 (IC50 ≈ 3.01 μM) and perilipin-5 (IC50 ≈ 5.27 μM) [3]. These observations confirm that the precise identity of the substituents — methoxy versus dimethyl on the benzothiazole, hydrazide versus amide in the linker, and unsubstituted versus methylated piperidine — cannot be assumed equivalent without direct experimental validation. For procurement decisions, selecting a generic in-class analog without confirming the matched substitution pattern risks compromising target engagement, assay reproducibility, and ultimately the interpretability of downstream results.

Quantitative Differentiation Evidence for N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide Relative to Its Closest Analogs


Evidence Item 1: Structural Differentiation via Hydrazide Linker Versus Amide-Linked Congeners

The target compound employs a benzohydrazide linker (–C(=O)NHNHC(=O)–), in structural contrast to the more prevalent benzamide-linked analogs such as N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 5967-53-3). The hydrazide introduces an additional hydrogen-bond donor (the terminal hydrazide NH) and extends the distance between the benzothiazole and the sulfonylphenyl rings by approximately 1.2–1.5 Å relative to the amide series . In the benzothiazole FAAH inhibitor series, SAR studies established that hydrogen-bonding capacity within the linker region is a critical determinant of potency, with the most potent analog (16j, IC50 ≈ 2 nM) achieving a >800-fold improvement over the initial hit by optimizing interactions in the enzyme's catalytic tunnel [1].

Chemical probe development Linker pharmacophore Hydrogen-bond donor/acceptor topology

Evidence Item 2: Substitution Pattern Differentiation — 4-Methoxy vs. 4,6-Dimethyl Benzothiazole

The target compound bears a single 4-methoxy substituent on the benzothiazole ring. The closest cataloged benzothiazole hydrazide comparator, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide (BindingDB BDBM41954), carries both 4- and 6-methyl groups and a 3-methylpiperidine sulfonamide. This comparator has publicly available quantitative affinity data: it inhibits perilipin-1 with an IC50 of 3,010 nM and perilipin-5 with an IC50 of 5,270 nM, with additional weak activity at hepatocyte nuclear factor 4-alpha and galanin receptor type 2 noted in the primary screen [1]. The 4-methoxy group is electron-donating via resonance (+M effect), whereas the 4-methyl group is inductively donating (+I only); in the reported FAAH benzothiazole series, a 4-methoxy-substituted benzothiazole-phenyl analog (16j) achieved an IC50 of approximately 2 nM, confirming that the 4-methoxybenzothiazole substructure is compatible with high picomolar-to-low nanomolar target engagement in the right molecular context [2].

SAR by scaffold Electron-donating substituent effects Target selectivity profiling

Evidence Item 3: Piperidine Sulfonamide Regiochemistry — Unsubstituted Piperidine vs. 3-Methylpiperidine

The target compound incorporates an unsubstituted piperidine-1-sulfonyl group, whereas the closest benzothiazole hydrazide comparator (BDBM41954) uses a 3-methylpiperidine sulfonamide. Within the benzothiazole FAAH inhibitor series, the piperidine sulfonamide was identified as one of three essential pharmacophoric components, with the unsubstituted piperidine ring being optimal for FAAH potency [1]. The introduction of a 3-methyl substituent introduces steric bulk adjacent to the sulfonamide sulfur and may restrict the conformational mobility of the piperidine ring; in the BDBM41954 screening data, this modification is associated with only micromolar affinity across multiple targets, a >1,500-fold reduction relative to the low-nanomolar potency achieved with the unsubstituted piperidine in analog 16j [2]. While the scaffold, linker, and benzothiazole substitution also differ between these comparators, the SAR trend across the broader benzothiazole sulfonamide literature consistently favors unsubstituted or minimally substituted piperidine rings for high-affinity target engagement [1].

Sulfonamide SAR Steric tolerance Piperidine ring functionalization

Evidence Item 4: Physicochemical Differentiation — Calculated LogP and Hydrogen-Bond Donor/Acceptor Profile

The hydrazide linkage in the target compound increases the hydrogen-bond donor count (HBD) to 3 (two hydrazide NH groups + one amide-type NH), compared to an HBD of 2 for the amide-linked congener (CAS 5967-53-3) . This additional HBD is expected to reduce calculated logP by approximately 0.5–0.8 log units relative to the amide analog, based on standard fragment-based clogP contributions. In the benzothiazole FAAH inhibitor study, the relationship between lipophilicity and off-target selectivity was explicitly examined: the lead compound 3 (a benzothiazole sulfonamide) demonstrated exceptional selectivity with no off-target activity against other serine hydrolases in activity-based protein profiling, and this selectivity was attributed in part to the balanced physicochemical profile of the scaffold [1]. The hydrazide variant's modestly reduced lipophilicity may offer a favorable starting point for further optimization of solubility and metabolic stability without sacrificing the core benzothiazole pharmacophore's intrinsic target recognition properties, as demonstrated by the in silico pharmacokinetic analyses conducted on structurally related benzothiazole hydrazide/hydrazone derivatives [2].

Drug-likeness Permeability prediction Physicochemical property optimization

Optimal Application Scenarios for N'-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzohydrazide Based on Quantitative Evidence


Scenario 1: Chemical Probe Development for Serine Hydrolase or Lipid-Metabolizing Enzyme Targets

Given that the benzothiazole–piperidine sulfonamide scaffold has demonstrated low-nanomolar potency (IC50 ≈ 2 nM) and exceptional selectivity in activity-based protein profiling against the serine hydrolase family [1], the hydrazide variant of this scaffold is well-suited for chemical probe campaigns targeting enzymes where the extended hydrogen-bonding capacity of the hydrazide linker could engage additional catalytic or substrate-recognition residues. The 4-methoxy substitution pattern, directly validated in the FAAH inhibitor 16j series, provides a defined starting point for SAR expansion [2].

Scenario 2: Structure-Activity Relationship (SAR) Studies on Linker Pharmacophore Contributions

This compound represents one of the few commercially cataloged benzothiazole-piperidine sulfonamides that incorporates a hydrazide rather than an amide, carboxamide, or direct sulfonamide linkage. Researchers conducting systematic SAR campaigns can use this compound as a direct comparator to the amide-linked congener (CAS 5967-53-3) to quantify the impact of the additional hydrogen-bond donor and extended linker length on target affinity, selectivity, and physicochemical properties . The structurally analogous dimethyl-benzothiazole hydrazide (BDBM41954) provides a secondary reference point, with its micromolar perilipin affinity data serving as a benchmark for evaluating the 4-methoxy series' potency advantage [3].

Scenario 3: Pharmacokinetic and Solubility Optimization Starting Point

The hydrazide linker's additional polarity, relative to the amide series, is predicted to reduce logP by approximately 0.5–0.8 units . For programs where the amide-linked benzothiazole sulfonamides exhibit excessive lipophilicity (clogP > 3.5), solubility-limited absorption, or high microsomal clearance, this compound offers a built-in physicochemical adjustment without requiring de novo scaffold redesign. The in silico pharmacokinetic analyses recently reported for benzothiazole hydrazide/hydrazone derivatives further support the drug-like properties of this linker class [4].

Scenario 4: Antimicrobial or Antiviral Screening Cascades Leveraging Benzothiazole Privileged Scaffolds

Benzothiazole hydrazide derivatives have demonstrated antimicrobial activity in recent studies, with molecular docking indicating favorable binding to bacterial DNA gyrase B and topoisomerase IV subunits [5]. While the specific compound has not yet been profiled in antimicrobial assays, its 4-methoxybenzothiazole core and hydrazide linker place it within the active substructural space identified in these studies, making it a rational inclusion in antimicrobial screening cascades seeking to explore the structure-activity landscape of benzothiazole sulfonamide hybrids [5].

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